(2'R)-2'-Deoxy-2'-fluoro-2'-methylguanosine 5'-(tetrahydrogen triphosphate)
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Overview
Description
PSI-352666 is a 5′-triphosphate metabolite of β-D-2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine-5′-monophosphate. It is an active compound that serves as an alternative substrate inhibitor of the NS5B RNA-dependent RNA polymerase during hepatitis C virus replication .
Preparation Methods
PSI-352666 is generated through the metabolism of its prodrugs, PSI-352938 and PSI-353661. These prodrugs are cyclic phosphate and phosphoramidate nucleotides, respectively. The synthetic route involves the conversion of β-D-2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine-5′-monophosphate to its active triphosphate form . The industrial production methods for PSI-352666 involve the use of specific enzymes and reaction conditions to ensure the efficient conversion of the prodrugs to the active metabolite .
Chemical Reactions Analysis
PSI-352666 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: PSI-352666 can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted products.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes, phosphodiesterases, and adenosine deaminase-like protein 1 . The major products formed from these reactions are the active triphosphate form and its metabolites .
Scientific Research Applications
PSI-352666 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the metabolism and activation of nucleotide prodrugs.
Biology: PSI-352666 is used to investigate the replication mechanisms of hepatitis C virus and other RNA viruses.
Mechanism of Action
PSI-352666 exerts its effects by inhibiting the NS5B RNA-dependent RNA polymerase, which is essential for the replication of hepatitis C virus. The compound acts as an alternative substrate inhibitor, competing with the natural substrates of the polymerase. This inhibition prevents the synthesis of viral RNA, thereby reducing viral replication . The molecular targets and pathways involved include the NS5B polymerase and the associated replication complex .
Comparison with Similar Compounds
PSI-352666 is similar to other nucleotide inhibitors such as PSI-6130, PSI-7977, INX-08189, and IDX-184. PSI-352666 is unique in its ability to retain full activity against replicons containing the S282T substitution, which confers resistance to certain 2′-substituted nucleoside/nucleotide analogs . This makes PSI-352666 a valuable compound in the study of drug resistance and the development of new antiviral therapies .
Properties
CAS No. |
1261253-79-5 |
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Molecular Formula |
C11H17FN5O13P3 |
Molecular Weight |
539.20 g/mol |
IUPAC Name |
[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17FN5O13P3/c1-11(12)6(18)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19/h3-4,6,9,18H,2H2,1H3,(H,23,24)(H,25,26)(H2,20,21,22)(H3,13,15,16,19)/t4-,6-,9-,11-/m1/s1 |
InChI Key |
GFEXCNGIPRYQFE-GITKWUPZSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Origin of Product |
United States |
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